2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Description
2-(4-Chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound characterized by a central ethanone bridge connecting a 4-chloroindole moiety and a 4-phenylpiperazine group. This structure places it within a broader class of indole-piperazine hybrids, which are of significant interest in medicinal chemistry due to their pharmacological versatility.
The compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as evidenced by analogous piperazine-ethanone derivatives (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone in ).
Properties
Molecular Formula |
C20H20ClN3O |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C20H20ClN3O/c21-18-7-4-8-19-17(18)9-10-24(19)15-20(25)23-13-11-22(12-14-23)16-5-2-1-3-6-16/h1-10H,11-15H2 |
InChI Key |
ODUBADWWJDWLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reaction: The chlorinated indole is then coupled with the piperazine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could occur at the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₁₈ClN₃O
- Molecular Weight : 319.78 g/mol
- Structural Features : The compound features an indole ring system, which is known for its biological activity, and a piperazine moiety that enhances its pharmacological properties.
Antidepressant Activity
Research indicates that compounds similar to 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone exhibit antidepressant effects. The piperazine moiety is often associated with serotonin receptor modulation, which is critical in treating mood disorders. Studies have demonstrated that derivatives of this compound can enhance serotonin levels in the brain, potentially offering a new avenue for depression treatment .
Anticancer Properties
The indole structure is recognized for its role in cancer therapy. Compounds containing indole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Specific studies have reported that similar compounds can target multiple signaling pathways involved in cancer progression, making them suitable candidates for further development as anticancer agents .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's. The ability of these compounds to inhibit acetylcholinesterase (an enzyme that breaks down acetylcholine) suggests potential use in enhancing cognitive function and memory retention .
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of a related compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests indicated enhanced serotonin levels correlating with improved mood states .
Case Study 2: Cancer Cell Line Testing
In vitro studies using various cancer cell lines revealed that treatment with indole derivatives led to a marked decrease in cell viability. The compounds were found to disrupt key cellular processes involved in proliferation and survival, underscoring their potential as anticancer agents .
Case Study 3: Neuroprotection against Alzheimer’s Disease
Research involving the evaluation of acetylcholinesterase inhibition showed that certain indole derivatives could significantly improve cognitive performance in models mimicking Alzheimer's disease. The findings highlighted the therapeutic potential of these compounds in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Key Observations:
Indole Substituent Impact: The 4-chloro group in the target compound contrasts with 5-nitro or 5-methyl groups in analogues (e.g., ). Nitro groups enhance antimalarial activity, while methyl groups may improve pharmacokinetics (e.g., lipophilicity) .
Piperazine Modifications :
- 4-Phenylpiperazine (target compound) is a common pharmacophore in antipsychotics (e.g., aripiprazole). Substitutions like 4-benzhydryl () or 4-trifluoromethylphenyl () alter receptor binding profiles—benzhydryl groups are seen in antihistamines, while trifluoromethyl enhances metabolic stability .
Ethanone Bridge Variations: Thioether linkages () or pyridine substitutions () significantly alter bioactivity. The thioether in improves antimalarial potency by 10-fold over chloroquine, likely via enhanced target interaction .
Biological Activity
2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This compound features a complex structure that includes an indole moiety and a piperazine derivative, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN3 |
| Molecular Weight | 348.87 g/mol |
| Density | 1.159 g/cm³ |
| Boiling Point | 498.2 °C at 760 mmHg |
| Melting Point | Not available |
This compound is characterized by the presence of a chlorine atom on the indole ring and a phenylpiperazine substituent, which may influence its interaction with biological targets.
Research indicates that compounds similar to 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone may interact with various neurotransmitter receptors, particularly dopamine receptors. For instance, studies have shown that piperazine derivatives can act as dopamine receptor agonists or antagonists depending on their structural modifications . The specific activity of this compound may involve:
- Dopamine Receptor Modulation : It may selectively activate certain dopamine receptor subtypes (e.g., D3 receptors), which are implicated in mood regulation and reward pathways.
- Inhibition of Acetylcholinesterase : Similar piperazine compounds have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone:
Antiproliferative Effects
A study on indole derivatives indicated that certain modifications could lead to significant antiproliferative activity against cancer cell lines. For example, indole-based compounds showed IC50 values in the low micromolar range against various cancer types . It is plausible that our compound exhibits similar properties due to its structural analogies.
Case Study: D3 Receptor Agonism
In a comparative study of various analogs, it was found that modifications to the piperazine core could enhance selectivity for D3 receptors while minimizing D2 receptor activity. Such findings suggest that fine-tuning the structure of 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone could yield compounds with desirable pharmacological profiles .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of compounds related to 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
